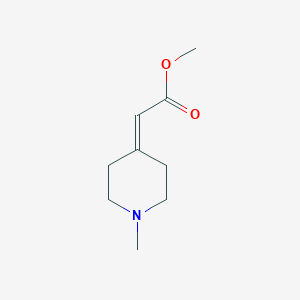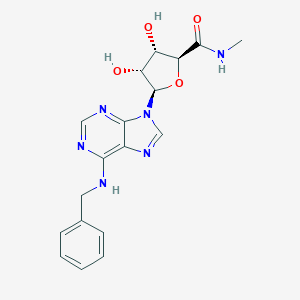
5'-(N-Methylcarboxamido)-N(6)-benzyladenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5'-(N-Methylcarboxamido)-N(6)-benzyladenosine, also known as MABA, is a modified form of adenosine that has shown potential in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mécanisme D'action
5'-(N-Methylcarboxamido)-N(6)-benzyladenosine selectively activates the A3 adenosine receptor, which is a G protein-coupled receptor. Upon activation, the receptor triggers a signaling cascade that leads to various physiological effects. 5'-(N-Methylcarboxamido)-N(6)-benzyladenosine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Effets Biochimiques Et Physiologiques
5'-(N-Methylcarboxamido)-N(6)-benzyladenosine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune response. 5'-(N-Methylcarboxamido)-N(6)-benzyladenosine has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
5'-(N-Methylcarboxamido)-N(6)-benzyladenosine has several advantages for lab experiments. It is a selective activator of the A3 adenosine receptor, which allows for specific targeting of this receptor. 5'-(N-Methylcarboxamido)-N(6)-benzyladenosine has also been shown to be stable in various conditions, which allows for its use in various assays. However, 5'-(N-Methylcarboxamido)-N(6)-benzyladenosine has some limitations. It is a relatively new compound and there is limited information available on its pharmacokinetics and toxicity.
Orientations Futures
There are several future directions for research on 5'-(N-Methylcarboxamido)-N(6)-benzyladenosine. One area of interest is the development of 5'-(N-Methylcarboxamido)-N(6)-benzyladenosine analogs with improved pharmacokinetic and toxicity profiles. Another area of interest is the study of 5'-(N-Methylcarboxamido)-N(6)-benzyladenosine in various disease models, such as cancer and inflammation. Additionally, the use of 5'-(N-Methylcarboxamido)-N(6)-benzyladenosine as a tool in drug discovery and development is an area of potential future research.
Conclusion:
In conclusion, 5'-(N-Methylcarboxamido)-N(6)-benzyladenosine is a modified form of adenosine that has shown potential in scientific research. It is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. 5'-(N-Methylcarboxamido)-N(6)-benzyladenosine has several potential applications in scientific research and there are several future directions for research on this compound.
Méthodes De Synthèse
5'-(N-Methylcarboxamido)-N(6)-benzyladenosine can be synthesized using various methods. One of the most common methods involves the reaction of 6-benzylaminopurine with N-methylcarboxamidine in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then deprotected to yield 5'-(N-Methylcarboxamido)-N(6)-benzyladenosine.
Applications De Recherche Scientifique
5'-(N-Methylcarboxamido)-N(6)-benzyladenosine has been studied for its potential use as a tool in scientific research. It has been shown to selectively activate the A3 adenosine receptor, which plays a role in various physiological processes such as inflammation, immune response, and cancer. 5'-(N-Methylcarboxamido)-N(6)-benzyladenosine has also been used as a ligand in radioligand binding assays to study adenosine receptors.
Propriétés
Numéro CAS |
152918-15-5 |
|---|---|
Nom du produit |
5'-(N-Methylcarboxamido)-N(6)-benzyladenosine |
Formule moléculaire |
C18H20N6O4 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide |
InChI |
InChI=1S/C18H20N6O4/c1-19-17(27)14-12(25)13(26)18(28-14)24-9-23-11-15(21-8-22-16(11)24)20-7-10-5-3-2-4-6-10/h2-6,8-9,12-14,18,25-26H,7H2,1H3,(H,19,27)(H,20,21,22)/t12-,13+,14-,18+/m0/s1 |
Clé InChI |
XZQKRHODUKHITR-MOROJQBDSA-N |
SMILES isomérique |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O |
SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O |
SMILES canonique |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O |
Autres numéros CAS |
152918-15-5 |
Synonymes |
5'-(N-methylcarboxamido)-N(6)-benzyladenosine 5'-NMC-N(6)-BzAd N(6)-benzyladenosine-5'-N-methyluronamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



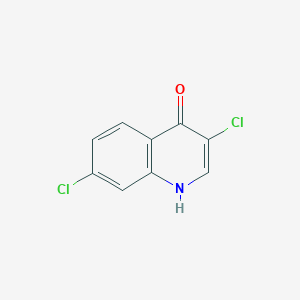
![Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate](/img/structure/B138557.png)
![2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine](/img/structure/B138558.png)
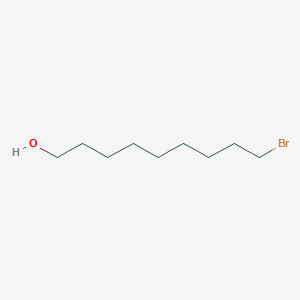
![6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B138571.png)
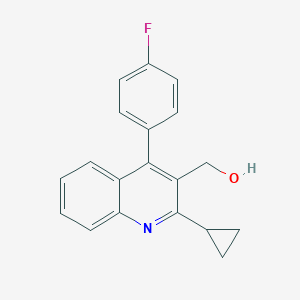
![Imidazo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B138575.png)
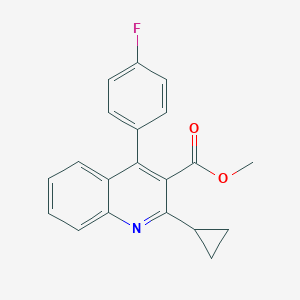
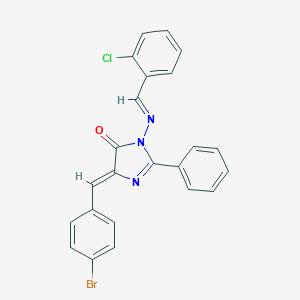
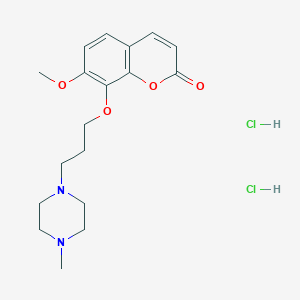
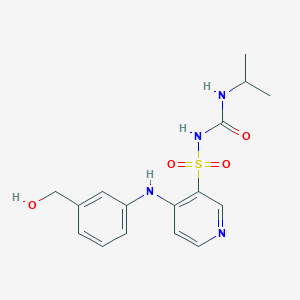
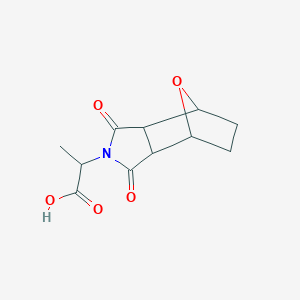
![Pyrido[3,4-d]pyridazin-5(6H)-one](/img/structure/B138583.png)
